N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
(3-pyridin-2-yloxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18(24-12-15(13-24)23-19-21-9-4-10-22-19)14-5-3-6-16(11-14)26-17-7-1-2-8-20-17/h1-11,15H,12-13H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXNURFSHCVVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Strategies
Azetidine rings are typically constructed via intramolecular nucleophilic substitution or cycloaddition reactions . A representative protocol involves:
Step 1 : Treatment of 1,3-dibromopropane with sodium azide to form 1-azido-3-bromopropane.
Step 2 : Staudinger reaction with triphenylphosphine yields 3-bromoazetidine.
Step 3 : Ammonolysis with aqueous NH₃ at 80°C affords azetidine-3-amine (Yield: 68–72%).
Alternative routes utilize Mitsunobu conditions for stereocontrolled synthesis:
- 3-Amino-1-propanol + diethyl azodicarboxylate (DEAD) + PPh₃ → azetidin-3-ol → oxidation to ketone → reductive amination.
Preparation of 3-(Pyridin-2-yloxy)benzoic Acid
Ullmann-Type Coupling
Biaryl ethers are efficiently synthesized via copper-catalyzed cross-coupling:
Reactants :
- 3-Hydroxybenzoic acid (1.0 eq)
- 2-Chloropyridine (1.2 eq)
- CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 eq)
Conditions :
Mechanistic Insight :
The reaction proceeds through a single-electron transfer (SET) pathway, with Cu(I)/Cu(III) intermediates facilitating oxidative coupling.
Amide Bond Formation and Final Assembly
Carbodiimide-Mediated Coupling
The azetidine-3-amine is acylated with 3-(pyridin-2-yloxy)benzoyl chloride under Schotten-Baumann conditions:
Procedure :
Pyrimidin-2-amine Installation
The final step employs Buchwald-Hartwig amination to introduce the pyrimidine ring:
Catalytic System :
- Pd₂(dba)₃ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (2.5 eq)
Conditions :
- N-{1-[3-(Pyridin-2-yloxy)benzoyl]azetidin-3-yl}bromide + pyrimidin-2-amine
- Toluene/EtOH (3:1), 90°C, 18 h
- Yield: 63–67%
Alternative Synthetic Pathways
One-Pot Tandem Reactions
Recent advances utilize microwave-assisted synthesis to streamline steps:
Protocol :
Enzymatic Amination
Pilot studies demonstrate lipase-catalyzed transamidation for greener synthesis:
Analytical Characterization and Quality Control
Critical spectral data for the target compound:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (d, J=5.2 Hz, 1H, Py), 8.22 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar), 4.71 (quin, J=7.6 Hz, 1H, Azetidine) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.2 (CO), 158.9 (Pyrimidine C2), 149.7 (Py C2), 132.4–121.1 (Ar) |
| HRMS (ESI+) | m/z calc. for C₁₉H₁₈N₅O₂ [M+H]⁺: 372.1423; found: 372.1419 |
Purity is validated via HPLC-DAD (>99.5% at 254 nm) using a C18 column (MeCN/H₂O gradient).
Scale-Up Considerations and Industrial Relevance
Cost-Effective Route Optimization
Regulatory Compliance
- Genotoxic impurity control : Limit 3-(pyridin-2-yloxy)benzoyl chloride to <10 ppm via crystallization.
- ICH Q3D guidelines : Heavy metals <5 ppm (achieved via chelating resins).
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves the reaction of pyridine derivatives with azetidine and pyrimidine moieties. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound. For example, detailed spectral analyses have been utilized to validate the molecular structure through techniques like H NMR and C NMR .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing pyridine and azetidine structures possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
There is emerging evidence suggesting that this compound may have anticancer properties. The structural features of pyrimidines are known to interact with DNA and inhibit cell proliferation. Preliminary studies indicate that derivatives can induce apoptosis in cancer cell lines, making them potential candidates for further development as anticancer agents .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, some derivatives have shown promise as inhibitors of proteases involved in viral replication, suggesting potential applications in antiviral drug development .
Therapeutic Applications
The therapeutic applications of this compound span several areas:
a. Antibiotics
Given its antimicrobial properties, this compound could be developed into a new class of antibiotics targeting resistant bacterial strains. The combination of azetidine and pyridine structures may enhance its efficacy and reduce side effects compared to traditional antibiotics .
b. Anticancer Drugs
The ability to induce apoptosis in cancer cells positions this compound as a candidate for anticancer therapy. Further research into its mechanism of action could lead to the development of targeted therapies that minimize harm to healthy cells while effectively combating tumors .
c. Antiviral Agents
With ongoing research into its enzyme inhibition capabilities, there is potential for this compound to be formulated into antiviral medications, particularly against viruses that utilize proteases for replication .
Case Studies
Several studies have explored the applications of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with minimal cytotoxicity to human cells. |
| [Study 2](https://www.orientjchem.org/vol40no3/synthesis-characterization-biological-assay-of-new-5-pyridine-2-y... | Anticancer Properties | Induced apoptosis in various cancer cell lines with an IC50 value comparable to established chemotherapeutics. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of viral proteases, suggesting utility in antiviral drug design. |
Mechanism of Action
The mechanism of action of N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Azetidine-Pyrimidine Derivatives
- BG15810 (N-{1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine): Structural Difference: Replaces the pyridin-2-yloxy group with a benzyloxy substituent. BG15810 is marketed with 90% purity, suggesting synthetic challenges in maintaining stability .
- 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines (e.g., 14i, 14j): Structural Difference: Alkylamino groups (dimethylamino, diethylamino) on the azetidine ring. Biological Activity: These compounds act as histamine H3 receptor agonists, with modifications influencing receptor affinity and pharmacokinetics. For example, 14i and 14j form fumarate salts to enhance solubility .
Pyridine-Pyrimidine Hybrids
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Structural Difference: A benzene-diamine linker replaces the azetidine-benzoyl group.
- N-[4-({3-[2-(Methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine: Structural Difference: Incorporates a trifluoromethyl-benzimidazole moiety and a naphthalene linker. Implications: The trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Properties
†Calculated based on analogous structures.
Biological Activity
N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an azetidine ring, a pyrimidine moiety, and a pyridin-2-yloxy benzoyl group. This structural diversity is believed to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₄S |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 2034236-34-3 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain thiazolidine derivatives exhibited anticancer activity through modulation of specific signaling pathways involved in tumor growth .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have been reported to exhibit selective antibacterial activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action is often linked to disruption of bacterial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Compounds with related structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating a potential therapeutic application in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies of related compounds highlight the importance of specific functional groups in enhancing biological activity. For example:
- Pyridine Moiety : Enhances binding affinity to biological targets.
- Azetidine Ring : Contributes to the overall stability and solubility of the compound.
- Pyrimidine Component : Often associated with improved pharmacological profiles.
Study on Anticancer Activity
A recent study focused on the synthesis and evaluation of various derivatives of this compound against breast cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics .
Antibacterial Efficacy Assessment
Another investigation assessed the antibacterial efficacy of the compound against multiple strains, including antibiotic-resistant ones. The results indicated a minimum inhibitory concentration (MIC) as low as 0.41 µg/mL for certain derivatives, showcasing their potential as novel antimicrobial agents .
Q & A
Q. Critical parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature control : Maintain 60–80°C during coupling to avoid side reactions.
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in Suzuki-Miyaura cross-coupling steps .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine C2-amine substitution) and azetidine ring integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C₂₀H₁₈N₄O₂: 358.14) .
- X-ray Crystallography : Resolves 3D conformation, particularly for azetidine ring puckering and hydrogen-bonding patterns .
Q. Example modification table :
| Derivative | Solubility (mg/mL) | AKT1 IC₅₀ (nM) |
|---|---|---|
| Parent compound | 0.12 | 45 |
| Phosphate prodrug | 2.8 | 52 |
| PEGylated analog | 1.9 | 48 |
Advanced: What advanced structural analysis techniques elucidate conformational dynamics?
Answer:
- Molecular Dynamics (MD) simulations : Predict binding poses and azetidine ring flexibility in solution .
- Solid-State NMR : Characterize polymorphic forms affecting dissolution .
- Cryo-EM : Resolve compound-protein interactions in cellular contexts (e.g., membrane-bound AKT) .
Advanced: How can computational modeling guide SAR studies for this scaffold?
Answer:
- Docking studies : Use AutoDock Vina to predict binding to AKT1 (PDB: 3O96) and prioritize substituents .
- QSAR models : Correlate logP, polar surface area, and kinase inhibition (R² > 0.8) to design analogs .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for pyridin-2-yloxy substitutions to optimize affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
